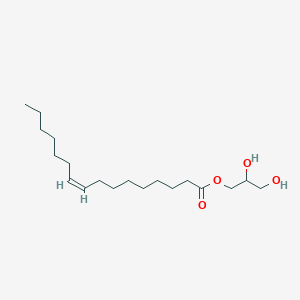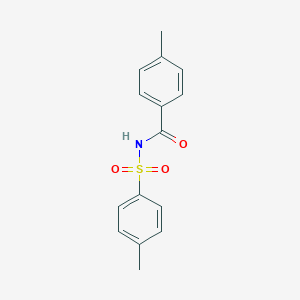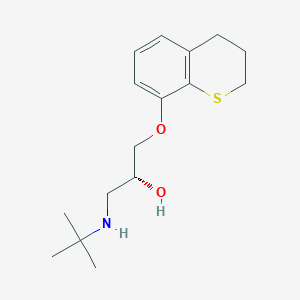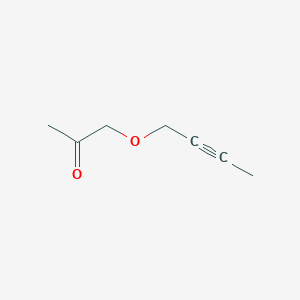![molecular formula C17H14N2O5 B053043 8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione CAS No. 118122-53-5](/img/structure/B53043.png)
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Mat-3,4-adduct is a chemical compound known for its unique structure and reactivity
Métodos De Preparación
The synthesis of 4’-Mat-3,4-adduct typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in dry chloroform, combined with other reagents such as 3,5-Bis-(3R)-(3,7-dimethyl-octylaminocarbonyl)-benzoic acid and 4-dimethylaminopyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4’-Mat-3,4-adduct undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions can yield a mixture of products due to the formation of allylic carbocations .
Aplicaciones Científicas De Investigación
4’-Mat-3,4-adduct has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of adducts in various chemical reactions.
Biology: It is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 4’-Mat-3,4-adduct exerts its effects involves the formation of covalent bonds with target molecules. This process can be influenced by the presence of specific functional groups and the overall structure of the compound.
Comparación Con Compuestos Similares
4’-Mat-3,4-adduct can be compared with other similar compounds, such as:
1,3-butadiene adducts: These compounds also undergo electrophilic addition reactions and form similar products.
Anthracene derivatives: These compounds are used in Diels-Alder reactions and share some reactivity patterns with 4’-Mat-3,4-adduct
The uniqueness of 4’-Mat-3,4-adduct lies in its specific structure and the resulting reactivity, which can be leveraged for various applications in research and industry.
Propiedades
Número CAS |
118122-53-5 |
|---|---|
Fórmula molecular |
C17H14N2O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
Clave InChI |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
SMILES canónico |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Sinónimos |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


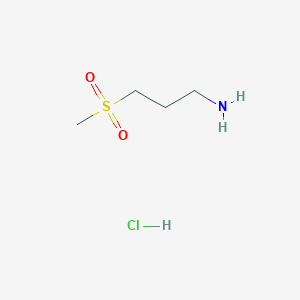
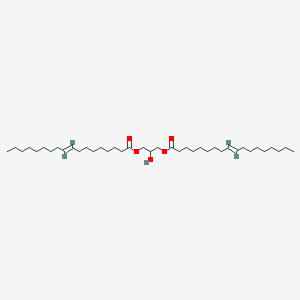
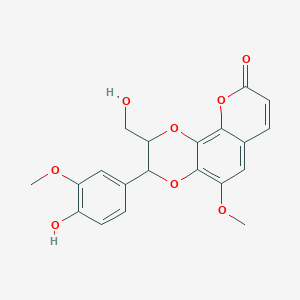
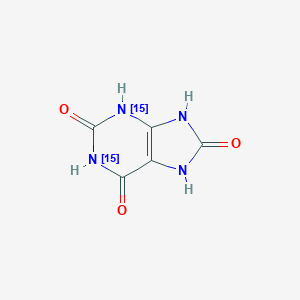
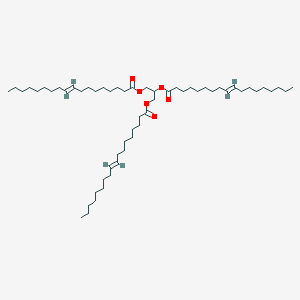
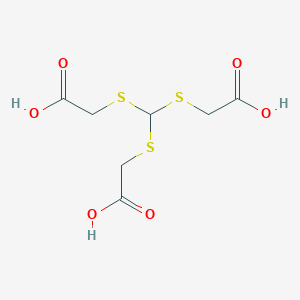
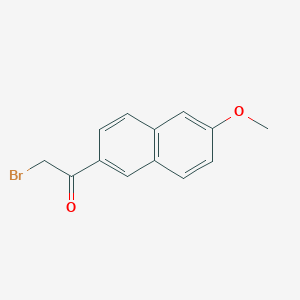
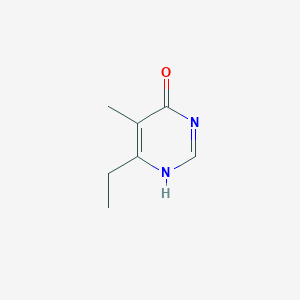
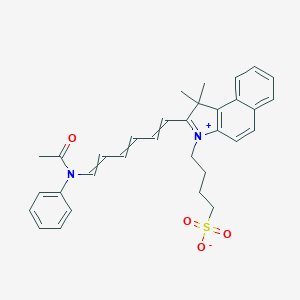
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
